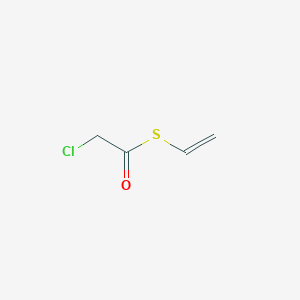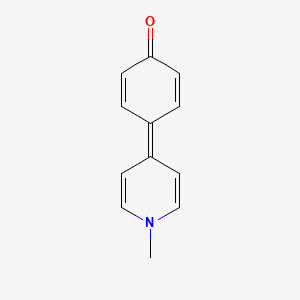
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one is an organic compound that features a pyridine ring fused with a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of a pyridine derivative with a cyclohexadienone precursor. Common reagents might include methylating agents and catalysts to facilitate the formation of the ylidene linkage.
Industrial Production Methods
Industrial production methods would likely involve scalable synthetic routes that ensure high yield and purity. This might include optimized reaction conditions such as controlled temperature, pressure, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen, altering the compound’s electronic structure.
Substitution: Substitution reactions might involve replacing one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one could have several applications in scientific research:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in materials science and engineering applications.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets, potentially affecting biological pathways. This could include binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine structures.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone structures.
Uniqueness
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific combination of pyridine and cyclohexadienone structures, which may confer distinct chemical and biological properties not found in other compounds.
Properties
CAS No. |
143213-08-5 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(1-methylpyridin-4-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H11NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-9H,1H3 |
InChI Key |
JXVBLESYBMPMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C2C=CC(=O)C=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
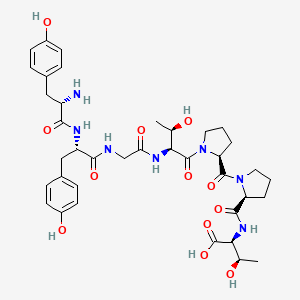
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
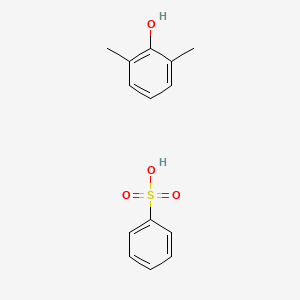
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
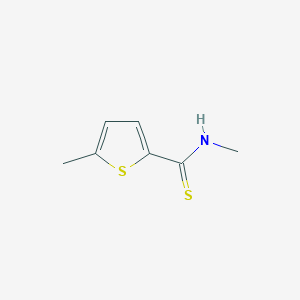
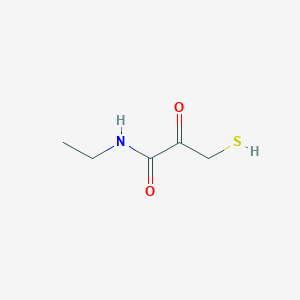
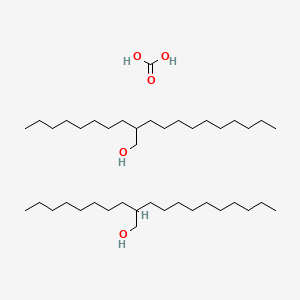
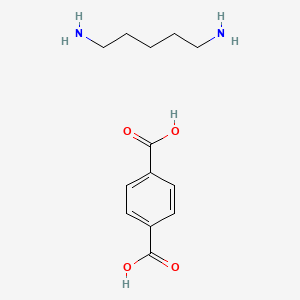
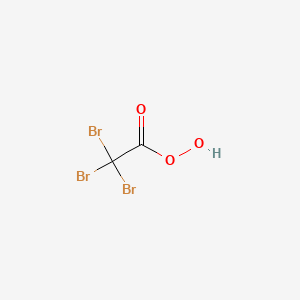
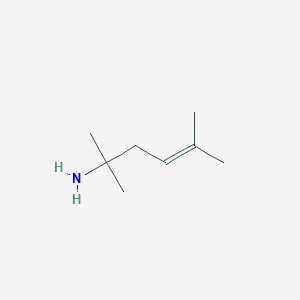
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
